molecular formula C11H19F2NO4 B8017639 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid

5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid

Cat. No.: B8017639
M. Wt: 267.27 g/mol
InChI Key: YTNUZTROWFQUEN-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid is an organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amine group, two fluorine atoms, and a methyl group on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the appropriate starting material, such as 4,4-difluoro-2-methylpentanoic acid.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

    Coupling Reaction: The protected amine is then coupled with the carboxylic acid group using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid exerts its effects depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

    5-Amino-4,4-difluoro-2-methylpentanoic acid: Lacks the Boc protecting group, making it more reactive.

    5-(tert-Butoxycarbonylamino)-2-methylpentanoic acid: Lacks the fluorine atoms, which may alter its reactivity and interactions.

Uniqueness: The presence of both the Boc protecting group and the fluorine atoms makes 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid unique. The Boc group provides stability during synthesis, while the fluorine atoms can enhance the compound’s metabolic stability and binding affinity in biological systems.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO4/c1-7(8(15)16)5-11(12,13)6-14-9(17)18-10(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUZTROWFQUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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